N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)

Description

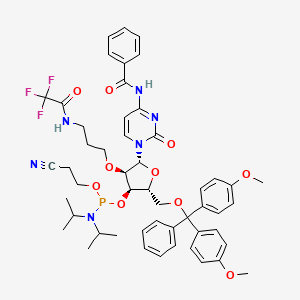

N⁴-Benzoyl-5'-O-DMTr-2'-O-(N³-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite (CAS: 165381-54-4) is a critical building block in solid-phase oligonucleotide synthesis. This phosphoramidite derivative features three key protecting groups:

- N⁴-Benzoyl: Protects the exocyclic amine of cytidine during synthesis .

- 5'-O-DMTr (4,4'-dimethoxytrityl): Blocks the 5'-hydroxyl group, enabling sequential coupling in oligonucleotide chain elongation .

- 2'-O-(N³-trifluoroacetyl): Stabilizes the 2'-hydroxyl, a modification critical for RNA or RNA-like oligonucleotide synthesis .

The compound is a white solid with a molecular formula of C₅₁H₅₈F₃N₆O₁₀P (MW: 1003.01 g/mol) and is stored at -20°C for long-term stability . It is soluble in DMSO and used in automated synthesizers for constructing antisense oligonucleotides, siRNA, and aptamers .

Properties

Molecular Formula |

C51H58F3N6O10P |

|---|---|

Molecular Weight |

1003.0 g/mol |

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44-,45-,47-,71?/m1/s1 |

InChI Key |

PLGRAOCWBZAGHT-YJGWTFTBSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

| Step Number | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. N4-Benzoylation | Protection of the exocyclic amino group on cytosine | Benzoyl chloride or benzoyl anhydride, pyridine or base catalyst | Forms N4-benzoyl cytidine derivative; protects base during further reactions |

| 2. 5'-O-Dimethoxytritylation | Protection of 5'-hydroxyl with DMTr chloride | 4,4'-Dimethoxytrityl chloride, pyridine or dichloromethane solvent | Selective protection of 5'-OH, critical for solid-phase oligonucleotide synthesis |

| 3. 2'-O-Trifluoroacetylation | Protection of 2'-hydroxyl with trifluoroacetyl group | Trifluoroacetic anhydride or trifluoroacetyl chloride, base such as pyridine | Protects 2'-OH, especially important for RNA or modified nucleosides |

| 4. Purification | Removal of impurities and byproducts | Column chromatography, recrystallization, or HPLC | Ensures high purity of the final monomer |

Example Protocol from Literature

A representative procedure adapted from synthetic protocols includes:

- Dissolving cytidine derivative in anhydrous pyridine.

- Adding benzoyl chloride dropwise at low temperature (0–5 °C) to selectively benzoylate the N4 amino group.

- Quenching the reaction and extracting the product.

- Reacting the N4-benzoyl cytidine with 4,4'-dimethoxytrityl chloride in dichloromethane with pyridine to protect the 5'-OH.

- Subsequent treatment with trifluoroacetic anhydride in pyridine to introduce the 2'-O-trifluoroacetyl protecting group.

- Purification by silica gel chromatography or reverse-phase HPLC.

Research Findings and Supporting Data

Chemical Stability and Selectivity

- The N4-benzoyl group is stable under acidic conditions used for DMTr deprotection but can be removed under basic conditions during oligonucleotide cleavage and deprotection.

- The DMTr group provides a chromophore for monitoring coupling efficiency during solid-phase synthesis.

- The N3-trifluoroacetyl group offers selective protection of the 2'-OH, preventing undesired side reactions during chain elongation.

Phosphitylation for Oligonucleotide Synthesis

- The prepared compound is often converted into a phosphoramidite derivative by reaction with phosphitylating agents such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine.

- This phosphitylated monomer is then used in automated DNA/RNA synthesizers for chain assembly.

Data Table: Summary of Reagents and Conditions

| Protection Step | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| N4-Benzoylation | Benzoyl chloride, pyridine | Pyridine | 0–5 °C | 1–2 hours | Selective for amino group |

| 5'-O-Dimethoxytritylation | 4,4'-Dimethoxytrityl chloride | DCM, pyridine | Room temperature | 1–3 hours | Protects 5'-OH selectively |

| 2'-O-Trifluoroacetylation | Trifluoroacetic anhydride | Pyridine | 0–25 °C | 30 min – 1 hour | Protects 2'-OH, labile to base |

| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DCM or acetonitrile | 0–25 °C | 1 hour | Prepares monomer for synthesis |

| Purification | Silica gel chromatography or RP-HPLC | Various solvents | Ambient | Variable | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in oligonucleotide synthesis where the phosphoramidite group reacts with a hydroxyl group to form a phosphite triester.

Deprotection Reactions: Removal of protecting groups such as DMTr and trifluoroacetyl under acidic conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like tetrazole or other activators in anhydrous conditions.

Deprotection Reactions: Use of acidic reagents such as dichloroacetic acid or trifluoroacetic acid.

Major Products

The major products formed from these reactions are oligonucleotides with specific sequences, which are essential for various applications in molecular biology and genetic research .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄₂H₄₁F₃N₄O₉

- Molecular Weight : 802.79 g/mol

- CAS Number : 1053243-01-8

The compound features a benzoyl group, a dimethoxytrityl (DMTr) protective group, and a trifluoroacetyl modification, which enhance its stability and solubility, making it suitable for various biochemical applications.

Antitumor Activity

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) has demonstrated significant antitumor properties by acting as a nucleoside analog. It inhibits DNA synthesis and induces apoptosis in cancer cells, particularly in indolent lymphoid malignancies. The mechanisms underlying its anticancer effects include:

- Inhibition of DNA Synthesis : By mimicking natural nucleosides, it interferes with the replication process of cancer cells.

- Induction of Apoptosis : The compound triggers programmed cell death pathways, leading to the elimination of malignant cells .

Oligonucleotide Synthesis

This compound serves as a key building block in the synthesis of oligonucleotides. Its phosphoramidite form can be incorporated into DNA or RNA sequences during solid-phase synthesis. The advantages include:

- Regiospecificity : The synthetic process allows for precise modifications at specific positions on the nucleoside.

- High Purity : The synthesis techniques yield products with high purity, essential for research applications .

Case Study 1: Anticancer Efficacy

A study conducted by Robak et al. (2012) explored the use of purine nucleoside analogs, including N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl), in treating chronic lymphoid leukemias. The findings indicated that these compounds significantly reduced tumor cell viability and promoted apoptosis in vitro and in vivo models .

Case Study 2: Oligonucleotide-Based Diagnostics

Research on oligonucleotide-based diagnostics has highlighted the utility of N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) in developing probes for detecting specific RNA sequences associated with diseases. The incorporation of this compound into diagnostic assays has improved sensitivity and specificity, facilitating early disease detection .

Mechanism of Action

The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain . The protecting groups (DMTr and trifluoroacetyl) ensure selective reactions and prevent unwanted side reactions during the synthesis process .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural distinctions between the target compound and analogous phosphoramidites:

Physicochemical Properties

| Property | Target Compound | 2'-O-Methyl Analog (CAS 163759-94-2) | 4-N-Phthaloyl Analog (CAS 67219-55-0) |

|---|---|---|---|

| Solubility | Soluble in DMSO, DMF | Soluble in acetonitrile, THF | Limited solubility in polar solvents |

| Storage Stability | -20°C (3 years) | -20°C (2 years) | 4°C (1 year) |

| Molecular Weight (g/mol) | 1003.01 | 879.86 | 651.60 |

Biological Activity

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the realm of oncology. This compound is classified as a nucleoside antimetabolite, which means it mimics natural nucleosides and interferes with nucleic acid metabolism. Its structure includes a benzoyl group, a dimethoxytrityl (DMTr) protecting group at the 5' position, and a trifluoroacetyl group at the 2' position, which contribute to its biological properties.

- Molecular Formula : C₄₂H₄₁F₃N₄O₉

- Molecular Weight : 802.79 g/mol

- CAS Number : 1053243-01-8

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) exerts its biological effects primarily through:

- Inhibition of DNA Synthesis : As a purine analog, it competes with natural nucleosides for incorporation into DNA, leading to chain termination.

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, a crucial mechanism in cancer therapy.

- Interference with Cell Cycle : It affects various phases of the cell cycle, particularly hindering DNA replication and repair processes.

Biological Activity

Research indicates that this compound has broad antitumor activity, particularly against indolent lymphoid malignancies. The following table summarizes key findings related to its biological activity:

Case Studies

- Chronic Lymphoid Leukemias : A study by Robak et al. demonstrated that N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) effectively inhibited the proliferation of malignant B-cells, suggesting its potential as a therapeutic agent for chronic lymphoid leukemias .

- In Vitro Efficacy : In laboratory settings, this compound showed significant cytotoxicity against various cancer cell lines, indicating its broad-spectrum antitumor properties. The mechanisms involved include apoptosis induction and disruption of cellular metabolism .

Q & A

Q. What is the synthetic utility of the trifluoroacetyl group at the 2'-O position in this phosphoramidite?

The trifluoroacetyl (TFA) group serves as a transient protecting group for the exocyclic amine during solid-phase oligonucleotide synthesis. Its strong electron-withdrawing nature enhances stability during acidic detritylation (DMTr removal) and prevents undesired side reactions. Post-synthesis, it is cleaved under mild basic conditions (e.g., aqueous ammonia or methylamine), ensuring compatibility with standard deprotection protocols .

Q. How does the 5'-O-DMTr group influence the synthesis workflow?

The 5'-O-dimethoxytrityl (DMTr) group is critical for stepwise elongation in solid-phase synthesis. It enables real-time monitoring of coupling efficiency via UV-based trityl assays. After each coupling cycle, the DMTr group is removed with 3% dichloroacetic acid in dichloromethane, exposing the 5'-OH for subsequent phosphoramidite addition. Its orthogonality to the TFA group ensures selective deprotection .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

- Reverse-phase HPLC (C18 column, acetonitrile/ammonium acetate gradient) to assess purity (>95% typical).

- MALDI-TOF mass spectrometry to confirm molecular weight (expected [M+H]+ ~900–950 Da).

- 31P NMR (δ ~148–150 ppm) to verify phosphoramidite integrity.

- 1H/13C NMR to resolve benzoyl, DMTr, and TFA substituents .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this phosphoramidite in automated synthesis?

Coupling efficiency (>98%) is achieved using:

- Activator : 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile.

- Extended coupling time : 180–300 seconds for sterically hindered 2'-O-TFA derivatives.

- Strict anhydrous conditions (argon atmosphere, molecular sieves) to prevent phosphoramidite hydrolysis. Contradictions in yield reports (86–99% in similar compounds) may arise from residual moisture or suboptimal activator choice .

Q. How does the 2'-O-TFA modification impact RNA duplex thermodynamics compared to 2'-O-methyl or 2'-O-MOE?

The TFA group introduces steric bulk and electronegativity, increasing Tm by 2–4°C in RNA-RNA duplexes versus 2'-O-methyl. However, it reduces nuclease resistance compared to 2'-O-MOE (methoxyethyl). For antisense applications, this trade-off requires balancing target binding (TFA advantage) versus serum stability (MOE advantage). Computational modeling (e.g., MD simulations) is recommended to predict in vivo behavior .

Q. What side reactions occur during TFA deprotection, and how can they be mitigated?

Common issues include:

- Incomplete deprotection : Prolonged treatment (16–24 hours) with 28–30% ammonium hydroxide at 55°C ensures full TFA removal.

- Cyanoethyl group migration : Minimized by using tert-butylphenoxyacetyl (tac) protection for exocyclic amines.

- Phosphodiester hydrolysis : Avoid excessive heating (>60°C) during deprotection .

Q. How do structural variations in the 2'-O-TFA group affect antisense activity?

Studies on analogous compounds show:

- Increased binding affinity : TFA’s electronegativity enhances Watson-Crick pairing but may reduce strand flexibility.

- Off-target effects : Modulate via controlled TFA positioning (e.g., alternating with 2'-deoxy or 2'-fluoro residues).

- Toxicity : In vitro cytotoxicity assays (e.g., HepG2 cells) are critical; TFA-modified oligonucleotides may require formulation with lipid nanoparticles for in vivo delivery .

Methodological Considerations

Q. What strategies resolve contradictions in reported stability data for TFA-protected oligonucleotides?

- Accelerated degradation studies : Perform at pH 7.4 (physiological) and pH 8.5 (deprotection) with LC-MS monitoring.

- Comparative kinetics : Use Arrhenius plots to extrapolate shelf-life under storage conditions (−20°C vs. −80°C).

- Batch variability : Trace moisture content (<50 ppm) via Karl Fischer titration to identify instability sources .

Q. How to design experiments evaluating the impact of 2'-O-TFA on RNA-protein interactions?

- Surface plasmon resonance (SPR) : Measure binding kinetics between modified oligonucleotides and proteins (e.g., Argonaute in RNA interference).

- Cryo-EM or X-ray crystallography : Resolve structural perturbations caused by TFA’s steric effects.

- Functional assays : Quantify gene silencing efficiency in cell lines (e.g., HeLa) using qRT-PCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.